4-Fluoro-2-methylphenyl isothiocyanate

Catalog No.
S715280
CAS No.
52317-97-2
M.F
C8H6FNS
M. Wt
167.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-2-methylphenyl isothiocyanate

CAS Number

52317-97-2

Product Name

4-Fluoro-2-methylphenyl isothiocyanate

IUPAC Name

4-fluoro-1-isothiocyanato-2-methylbenzene

Molecular Formula

C8H6FNS

Molecular Weight

167.21 g/mol

InChI

InChI=1S/C8H6FNS/c1-6-4-7(9)2-3-8(6)10-5-11/h2-4H,1H3

InChI Key

WFIPMZZOAIIOOG-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)F)N=C=S

Canonical SMILES

CC1=C(C=CC(=C1)F)N=C=S

Protein labeling and identification:

Isothiocyanates, including 4-F-2-MPhI, can react with primary amines present in proteins to form stable covalent bonds. This property allows them to be used as labeling reagents in proteomic studies []. By attaching an isothiocyanate molecule to a protein, researchers can introduce a unique chemical tag that can be detected using various analytical techniques, such as mass spectrometry, for protein identification and characterization [].

4-Fluoro-2-methylphenyl isothiocyanate has the molecular formula C₈H₆FNS and a molecular weight of approximately 167.2 g/mol . It is characterized by the presence of a fluorine atom and an isothiocyanate functional group, which significantly influence its chemical behavior and biological activity. The compound is typically a colorless to pale yellow liquid with a boiling point of about 102°C at reduced pressure (20 mmHg) .

There is no documented information on the specific mechanism of action of FMI. However, related isothiocyanates have been shown to exhibit antibacterial and antifungal activity by disrupting microbial cell membranes []. Future research might elucidate if FMI possesses similar mechanisms.

Due to the lack of specific data on FMI, it's important to consider the general hazards associated with isothiocyanates. These compounds can be irritating to the skin, eyes, and respiratory system. They may also be harmful if swallowed []. When handling FMI, it's essential to follow appropriate laboratory safety protocols for handling hazardous chemicals.

Isothiocyanates are known for their reactivity, particularly in nucleophilic substitution reactions. 4-Fluoro-2-methylphenyl isothiocyanate can undergo hydrolysis to form the corresponding amine and thiocyanate under acidic or basic conditions. Additionally, it can react with various nucleophiles, including amines and alcohols, to form thioureas or thioesters, respectively. These reactions are crucial for synthesizing other complex organic molecules.

Several methods exist for synthesizing 4-Fluoro-2-methylphenyl isothiocyanate:

  • From Fluorinated Anilines: The compound can be synthesized by reacting 4-fluoro-2-methylaniline with carbon disulfide in the presence of a base such as sodium hydroxide.
  • Using Isothiocyanate Precursor: Another approach involves the reaction of 4-fluoro-2-methylphenol with thiophosgene.
  • Direct Synthesis from Halides: It can also be prepared through the reaction of 4-fluoro-2-methylbromobenzene with potassium thiocyanate under suitable conditions.

These methods allow for the production of the compound with varying degrees of purity and yield.

The applications of 4-Fluoro-2-methylphenyl isothiocyanate are diverse:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.
  • Agricultural Chemicals: Its antimicrobial properties make it suitable for use in pesticides or fungicides.
  • Chemical Research: It serves as a reagent in organic synthesis for creating more complex molecules.

Interaction studies of 4-Fluoro-2-methylphenyl isothiocyanate indicate that it may interact with various biological macromolecules, including proteins and nucleic acids. These interactions can lead to significant changes in cellular processes, which are being explored for therapeutic applications. Additionally, its toxicity profile necessitates careful handling during experiments to prevent adverse effects.

Several compounds share structural similarities with 4-Fluoro-2-methylphenyl isothiocyanate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Fluoro-3-methylphenyl isothiocyanateC₈H₆FNSDifferent position of methyl group; potential variations in reactivity
2-Fluoro-4-methylphenyl isothiocyanateC₈H₆FNSDifferent position of fluorine; may exhibit distinct biological properties
Phenyl isothiocyanateC₇H₆NCSLacks fluorine; simpler structure affecting reactivity

The uniqueness of 4-Fluoro-2-methylphenyl isothiocyanate lies in its specific combination of functional groups and substituents, which contribute to its distinct chemical behavior and potential applications compared to these similar compounds.

4-Fluoro-2-methylphenyl isothiocyanate is systematically named as 4-fluoro-1-isothiocyanato-2-methylbenzene according to International Union of Pure and Applied Chemistry nomenclature conventions. The compound bears the Chemical Abstracts Service registry number 52317-97-2 and is catalogued under the molecular descriptor file number MFCD00046805. The molecular formula C8H6FNS reflects the presence of eight carbon atoms, six hydrogen atoms, one fluorine atom, one nitrogen atom, and one sulfur atom within the molecular structure.

The structural architecture of this compound features a benzene ring substituted with a fluorine atom at the para position relative to the isothiocyanate group, while a methyl group occupies the ortho position to the isothiocyanate functionality. The isothiocyanate group (-N=C=S) represents a cumulative diene system where the nitrogen-carbon-sulfur atoms are arranged in a linear configuration with alternating double bonds. This arrangement creates a highly electrophilic carbon center that readily participates in nucleophilic addition reactions with various nucleophiles, particularly primary and secondary amines.

The International Chemical Identifier for this compound is represented as InChI=1S/C8H6FNS/c1-6-4-7(9)2-3-8(6)10-5-11/h2-4H,1H3, while the simplified molecular-input line-entry system notation is expressed as CC1=C(C=CC(=C1)F)N=C=S. Alternative nomenclature includes 4-fluoro-2-methylphenyl isothiocyate and benzene, 4-fluoro-1-isothiocyanato-2-methyl-, reflecting different systematic naming approaches.

Physical and Chemical Properties

4-Fluoro-2-methylphenyl isothiocyanate exhibits a molecular weight of 167.2 grams per mole, positioning it as a moderately sized aromatic heterocycle within the isothiocyanate family. The compound demonstrates characteristic physical properties that reflect both its aromatic nature and the presence of heteroatoms within its structure. Under standard atmospheric conditions, the compound exists as a liquid with a boiling point of 102 degrees Celsius, indicating relatively weak intermolecular forces despite the presence of the polar isothiocyanate group.

The compound exhibits moisture sensitivity and lachrymatory properties, characteristics commonly associated with isothiocyanate-containing molecules. This moisture sensitivity necessitates careful storage conditions, typically requiring maintenance at temperatures between 2-8 degrees Celsius under an inert atmosphere to prevent hydrolysis of the isothiocyanate functionality. The lachrymatory nature of the compound results from its ability to react with nucleophilic sites in biological tissues, particularly affecting mucous membranes and causing irritation.

Spectroscopic analysis reveals characteristic absorption patterns consistent with the compound's structural features. The infrared spectrum displays the distinctive isothiocyanate stretching vibration, which typically appears around 2125 wavenumbers, representing the N=C=S functional group. The presence of the fluorinated aromatic system contributes additional characteristic absorptions in both the infrared and nuclear magnetic resonance spectra, with carbon-fluorine bonds exhibiting strong coupling patterns in fluorine-19 nuclear magnetic resonance spectroscopy.

The density of the compound has been reported as approximately 1.12 grams per milliliter, reflecting the influence of the fluorine atom and aromatic ring system on the overall molecular packing. This density value is consistent with other fluorinated aromatic compounds and indicates efficient molecular packing in the liquid state. The refractive index and other optical properties are influenced by the electron distribution within the molecule, particularly the electron-withdrawing effects of both the fluorine atom and the isothiocyanate group.

Historical Context in Organofluorine Chemistry

The development of fluorinated aromatic isothiocyanates like 4-fluoro-2-methylphenyl isothiocyanate is deeply rooted in the broader evolution of organofluorine chemistry, which began before elemental fluorine itself was isolated. The scientific foundation for organofluorine compounds traces back to Alexander Borodin's pioneering work in 1862, when he performed the first nucleophilic replacement of a halogen atom by fluoride, establishing the fundamental principle of halogen exchange that would later become crucial in fluorochemical synthesis.

The historical trajectory of organofluorine chemistry underwent dramatic acceleration during World War II, when the Manhattan Project necessitated the development of materials capable of withstanding highly reactive fluorine compounds such as uranium hexafluoride. This period marked the transition from academic curiosity to industrial necessity, driving innovations in fluorochemical synthesis and handling techniques that would later benefit the development of specialized fluorinated building blocks like aromatic isothiocyanates.

The synthesis of aromatic fluorination methodologies evolved significantly throughout the twentieth century, beginning with the Schiemann reaction in 1927, which provided a reliable method for introducing fluorine atoms into aromatic systems through diazonium salt intermediates. This foundational work established the framework for synthesizing fluorinated aromatic compounds that would later serve as precursors for more complex molecules, including isothiocyanate derivatives. The subsequent development of nucleophilic halogen exchange methods by Gottlieb in 1936 further expanded the synthetic arsenal available for fluoroaromatic compound preparation.

The emergence of fluorinated isothiocyanates as synthetic intermediates represents a convergence of two important chemical developments: the maturation of fluoroaromatic synthesis and the recognition of isothiocyanates as versatile electrophilic reagents. The combination of these two functionalities in compounds like 4-fluoro-2-methylphenyl isothiocyanate reflects the sophisticated understanding of structure-reactivity relationships that emerged from decades of organofluorine research.

Significance in Synthetic Organic Chemistry

4-Fluoro-2-methylphenyl isothiocyanate occupies a prominent position in synthetic organic chemistry due to its unique combination of electronic and steric properties that enable diverse chemical transformations. The isothiocyanate functional group serves as a highly electrophilic center that readily undergoes nucleophilic addition reactions with primary and secondary amines to form thiourea derivatives. This reactivity pattern has made isothiocyanates invaluable as derivatizing reagents in analytical chemistry, particularly for the modification of amino acid residues in protein chemistry applications.

The synthetic utility of this compound extends beyond simple nucleophilic addition reactions to encompass more complex transformations that exploit the unique reactivity patterns of the fluorinated aromatic system. The presence of the fluorine atom introduces significant electronic effects that influence both the reactivity of the isothiocyanate group and the aromatic ring system itself. These electronic perturbations can be leveraged to control regioselectivity and reaction rates in various synthetic transformations, making the compound particularly valuable in the synthesis of heterocyclic compounds and pharmaceutical intermediates.

In the context of medicinal chemistry, fluorinated isothiocyanates like 4-fluoro-2-methylphenyl isothiocyanate serve as important building blocks for the construction of bioactive molecules. The incorporation of fluorine atoms into pharmaceutical compounds has become increasingly important due to the unique properties that fluorine imparts, including enhanced metabolic stability, improved bioavailability, and modified binding affinity to biological targets. The isothiocyanate functionality provides a convenient handle for introducing additional complexity through subsequent chemical transformations.

The compound's significance is further enhanced by its role in materials science applications, where fluorinated aromatic compounds are valued for their unique physical properties, including thermal stability, chemical resistance, and electronic characteristics. The synthesis of advanced materials often requires building blocks that combine multiple functional groups, and 4-fluoro-2-methylphenyl isothiocyanate provides an ideal platform for constructing such complex architectures through its dual reactivity centers.

Recent developments in synthetic methodology have highlighted the importance of efficient synthetic routes to fluorinated isothiocyanates. Modern approaches to isothiocyanate synthesis typically involve the conversion of primary amines through intermediate dithiocarbamate formation followed by desulfurylation using reagents such as tosyl chloride. These methodologies have been optimized to provide high yields and operational simplicity, making compounds like 4-fluoro-2-methylphenyl isothiocyanate more accessible to synthetic chemists working in diverse research areas.

4-Fluoro-2-methylphenyl isothiocyanate represents a substituted aromatic isothiocyanate compound with the molecular formula C8H6FNS and a molecular weight of 167.21 g/mol [1] [2] [3]. The compound features a benzene ring bearing both fluorine and methyl substituents along with the characteristic isothiocyanate functional group (-N=C=S) [4]. This compound belongs to the broader family of aryl isothiocyanates, which are known for their distinctive structural and spectroscopic properties [5].

X-ray Crystallography Analysis

X-ray crystallographic studies of isothiocyanate-containing compounds have provided fundamental insights into the structural parameters of the isothiocyanate functional group [6] [7]. The isothiocyanate moiety exhibits characteristic bond distances where the N=C distance is approximately 117 pm and the C=S distance is approximately 158 pm [5]. These values are consistent with the cumulative double bond character of the -N=C=S group.

The C-N=C bond angle in aryl isothiocyanates typically approaches 165 degrees, reflecting the linear geometry preference of the isothiocyanate group [5]. For 4-Fluoro-2-methylphenyl isothiocyanate specifically, the aromatic ring geometry would be expected to maintain typical benzene bond lengths of approximately 139 pm [8], with the substitution pattern influencing the electronic distribution around the ring.

Crystallographic analysis of related fluorinated aromatic compounds has demonstrated that fluorine substitution typically results in slight contractions of adjacent carbon-carbon bonds due to the strong electron-withdrawing inductive effect of fluorine [9]. The methyl group, conversely, exhibits electron-donating properties that can lead to modest bond length increases in the ortho and para positions relative to its attachment point [10].

Structural ParameterExpected ValueReference Compounds
N=C bond distance117 pmGeneral isothiocyanates [5]
C=S bond distance158 pmGeneral isothiocyanates [5]
C-N=C bond angle~165°Aryl isothiocyanates [5]
Aromatic C-C bonds~139 pmSubstituted benzenes [8]

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and molecular dynamics of 4-Fluoro-2-methylphenyl isothiocyanate [11]. The isothiocyanate carbon exhibits unique spectroscopic behavior, often appearing as a significantly broadened or nearly silent signal in carbon-13 nuclear magnetic resonance spectra due to rapid conformational exchange and structural flexibility [11].

The aromatic region of the proton nuclear magnetic resonance spectrum would be expected to show characteristic patterns reflecting the substitution pattern on the benzene ring [12]. The fluorine substituent typically causes downfield shifts for carbons in the ortho and para positions due to its strong electronegativity, while the methyl group generally produces upfield shifts in adjacent positions due to its electron-donating nature [12].

Fluorine-19 nuclear magnetic resonance spectroscopy would provide additional structural confirmation, with the fluorine signal appearing in the typical aromatic fluorine region. The chemical shift would be influenced by the electronic effects of both the methyl and isothiocyanate substituents through the aromatic ring system [9].

Nuclear Magnetic Resonance ParameterExpected RangeStructural Assignment
Aromatic protons7.0-8.0 ppmBenzene ring protons
Methyl protons2.0-2.5 ppmCH3 group
Aromatic carbons110-160 ppmRing carbons
Isothiocyanate carbonBroad/silent-NCS carbon

Infrared and Raman Spectroscopic Analysis

Infrared and Raman spectroscopy provide complementary vibrational information for structural characterization of 4-Fluoro-2-methylphenyl isothiocyanate [13] [14]. The isothiocyanate functional group exhibits characteristic vibrational modes that serve as diagnostic fingerprints for this molecular fragment [13].

The asymmetric stretching vibration of the isothiocyanate group typically appears around 2100 cm⁻¹ in infrared spectra, representing one of the most distinctive and intense absorptions for this functional group [13]. The symmetric stretching vibration occurs at significantly lower frequency, typically around 965 cm⁻¹ [13]. Additional characteristic modes include in-plane bending vibrations around 720 cm⁻¹ and out-of-plane bending modes near 530 cm⁻¹ [13].

The aromatic ring vibrations would appear in their characteristic regions, with carbon-carbon stretching modes between 1500-1600 cm⁻¹ and aromatic carbon-hydrogen stretching around 3000-3020 cm⁻¹ [14]. The fluorine substitution pattern would influence the fingerprint region, while the methyl group would contribute characteristic carbon-hydrogen stretching modes around 2850-2950 cm⁻¹ [14].

Raman spectroscopy would provide complementary information, particularly for symmetric vibrational modes that may be weak or absent in infrared spectra [15] [16]. The aromatic ring breathing modes and symmetric stretching vibrations would be enhanced in Raman spectra, providing additional structural confirmation [17].

Vibrational ModeInfrared Frequency (cm⁻¹)Assignment
Asymmetric N=C=S stretch~2100Isothiocyanate group
Symmetric N=C=S stretch~965Isothiocyanate group
Aromatic C=C stretch1500-1600Benzene ring
Aromatic C-H stretch3000-3020Ring C-H bonds
Methyl C-H stretch2850-2950CH3 group

Mass Spectrometry Characterization

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for 4-Fluoro-2-methylphenyl isothiocyanate [18] [19]. The molecular ion peak would appear at m/z 167, corresponding to the molecular formula C8H6FNS [4]. Characteristic fragmentation patterns would include loss of the isothiocyanate group (loss of 58 mass units) and various aromatic fragmentations [18].

The presence of fluorine introduces characteristic isotope patterns that can aid in structural confirmation, as fluorine exists as a single stable isotope. The fragmentation behavior of isothiocyanate-containing compounds often involves initial loss of sulfur or the entire isothiocyanate moiety, followed by typical aromatic fragmentation pathways [18].

Photodissociation mass spectrometry studies have demonstrated that derivatization with aromatic isothiocyanates can enhance fragmentation efficiency, particularly under ultraviolet irradiation conditions [18]. This property has been exploited for analytical applications requiring enhanced sensitivity and structural information [19].

Mass Spectral Featurem/z ValueFragment Assignment
Molecular ion167[M]⁺
Base peak region108-135Aromatic fragments
Characteristic loss109[M-NCS]⁺
Fluorine-containing fragmentsVariableF-substituted aromatics

Rotational Spectroscopy Studies

Rotational spectroscopy provides precise structural parameters through analysis of molecular rotational transitions [20]. Studies of isothiocyanate-containing molecules have demonstrated the power of this technique for determining accurate bond lengths, bond angles, and molecular geometries [20]. The rotational spectrum would reflect the asymmetric top nature of 4-Fluoro-2-methylphenyl isothiocyanate, with three distinct rotational constants corresponding to rotation about the principal axes [20].

High-resolution rotational spectroscopy measurements can resolve nuclear quadrupole coupling effects arising from the nitrogen-14 nucleus in the isothiocyanate group [20]. These coupling constants provide information about the electronic environment around the nitrogen atom and can distinguish between different conformational forms [20].

The molecular dipole moment, determinable from Stark effect measurements in rotational spectroscopy, would reflect the combined effects of the fluorine, methyl, and isothiocyanate substituents [20]. This parameter provides insight into the electronic distribution and polarity of the molecule [20].

Rotational ParameterInformation ContentStructural Significance
Rotational constantsMolecular dimensionsBond lengths and angles
Quadrupole couplingElectronic environmentNitrogen hybridization
Dipole momentCharge distributionMolecular polarity

Molecular Structure Determination

The molecular structure of 4-Fluoro-2-methylphenyl isothiocyanate can be determined through integration of multiple spectroscopic and analytical techniques [21]. The compound adopts a planar aromatic ring system with the isothiocyanate group extending linearly from the ring [5]. The fluorine and methyl substituents occupy specific positions on the aromatic ring, creating a defined substitution pattern [1] [3].

The electronic structure reflects the interplay between the electron-withdrawing fluorine atom and electron-donating methyl group, modulated by the isothiocyanate functionality [9] [10]. The isothiocyanate group itself maintains its characteristic linear geometry with cumulative double bond character throughout the N=C=S unit [5].

Conformational analysis suggests minimal barriers to rotation around single bonds, with the isothiocyanate group maintaining its linear arrangement relative to the aromatic ring plane [11]. The overall molecular geometry represents a balance between electronic effects from the various substituents and steric considerations [22].

Computational studies support experimental observations regarding bond lengths and angles, with density functional theory calculations providing detailed insights into the electronic structure and vibrational properties [13] [9]. The molecular orbital analysis reveals the influence of substituent effects on the aromatic π-system and the isothiocyanate functional group [12].

Structural FeatureCharacteristicExperimental Evidence
Ring planarityAromatic characterX-ray, rotational spectroscopy
Isothiocyanate linearityCumulative bondingVibrational spectroscopy
Substituent effectsElectronic modulationNuclear magnetic resonance
Molecular dimensionsPrecise geometryMultiple techniques

XLogP3

3.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Dates

Last modified: 08-15-2023

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